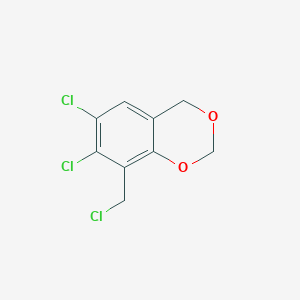
6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine is a chemical compound characterized by its unique structure, which includes a benzodioxine ring substituted with chlorine atoms and a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine typically involves the chlorination of a precursor compound. One common method includes the sulfonation of the precursor in the presence of oleum, followed by chlorination using N-chlorosuccinimide (NCS) and subsequent desulfonation in sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.
科学的研究の応用
6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine involves its interaction with molecular targets, which can vary depending on the specific application. In biological systems, it may interact with enzymes or cellular components, leading to its observed effects. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
Comparison
6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine is unique due to its benzodioxine ring structure and the presence of a chloromethyl group This distinguishes it from similar compounds like 6,7-dichloro-8-methyl-quinoline and 6,7-dichloro-8-quinolinol, which have different ring structures and substituents
特性
分子式 |
C9H7Cl3O2 |
|---|---|
分子量 |
253.5 g/mol |
IUPAC名 |
6,7-dichloro-8-(chloromethyl)-4H-1,3-benzodioxine |
InChI |
InChI=1S/C9H7Cl3O2/c10-2-6-8(12)7(11)1-5-3-13-4-14-9(5)6/h1H,2-4H2 |
InChIキー |
CLOQXZUODIZVTN-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=C(C(=C2OCO1)CCl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


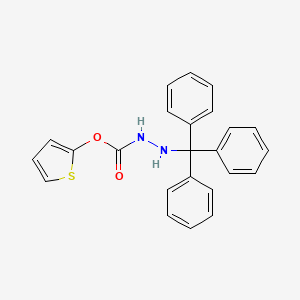
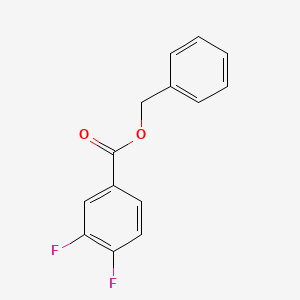
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
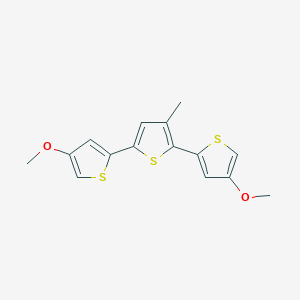
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
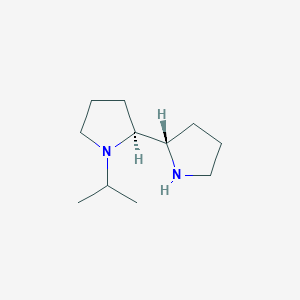
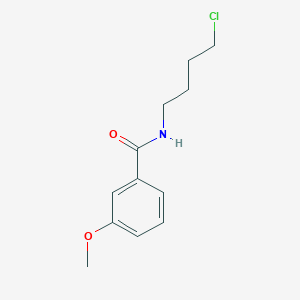
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
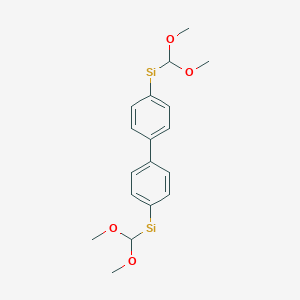
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester](/img/structure/B14237557.png)
